molecular formula C16H23N3O4 B1467627 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid CAS No. 1356542-84-1

2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid

Cat. No.: B1467627
CAS No.: 1356542-84-1
M. Wt: 321.37 g/mol
InChI Key: JHLTWDMPGNWSKT-UHFFFAOYSA-N
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Description

2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is a pyridine derivative with an isonicotinic acid backbone (pyridine-4-carboxylic acid) substituted at the 2-position by a piperidin-1-yl group. The piperidine ring is further functionalized at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines, enabling controlled deprotection during synthetic workflows. The carboxylic acid at the 4-position of the pyridine ring provides a reactive site for conjugation or salt formation, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-5-4-8-19(10-12)13-9-11(14(20)21)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLTWDMPGNWSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid (often referred to as TBC-Amino-Piperidine-Isonicotinic Acid) is a derivative of isonicotinic acid, which has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N2O4C_{14}H_{22}N_{2}O_{4}, with a molecular weight of approximately 282.34 g/mol. The structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to influence the compound's solubility and stability.

Mechanisms of Biological Activity

The biological activity of TBC-Amino-Piperidine-Isonicotinic Acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to inflammation and cancer progression. For instance, derivatives containing the piperidine moiety have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune responses .
  • Antiviral Properties : Research indicates that similar compounds exhibit antiviral activity against several viruses, including influenza and herpes simplex virus (HSV). The incorporation of the piperidine structure enhances interaction with viral proteins, potentially leading to effective inhibition .
  • Antimicrobial Activity : Studies have demonstrated that compounds with the isonicotinic acid framework possess significant antibacterial properties. The structural modifications, such as the addition of the Boc group, may enhance membrane permeability and target bacterial cell walls effectively .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectsReference
Enzyme InhibitionTBC-Amino-PiperidineDPP-IV inhibition (IC50 = 50 μM)
Antiviral ActivityA-87380Anti-HSV-1 activity
AntimicrobialVarious derivativesInhibition of Gram-positive bacteria
AnticancerPiperidine derivativesAntiproliferative effects on glioma cells

Detailed Findings

  • DPP-IV Inhibition : The compound was tested for its ability to inhibit DPP-IV, which plays a crucial role in glucose metabolism. The findings indicated a modest inhibition profile, suggesting potential use in managing type 2 diabetes .
  • Antiviral Efficacy : In vitro studies showed that TBC-Amino-Piperidine demonstrated significant antiviral activity against HSV-1, with a therapeutic index indicating its safety and efficacy in cellular models .
  • Antimicrobial Studies : Compounds similar to TBC-Amino-Piperidine have been shown to effectively combat various strains of bacteria, including resistant strains. This positions it as a candidate for further development in antibiotic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared below with three analogs (Table 1):

Table 1: Comparative Analysis of Isoinicotinic Acid Derivatives

Compound Name Substituents on Isoinicotinic Acid Molecular Weight Key Functional Groups Availability/Notes
2-(3-((Tert-Boc)amino)piperidin-1-yl)isonicotinic acid 2-(3-Boc-amino piperidin-1-yl) Not reported Carboxylic acid, Boc-amine Discontinued
3-(tert-Boc-amino)-5-methoxyisonicotinic acid 3-Boc-amino, 5-methoxy 268.27 Carboxylic acid, Boc-amine Commercially available
3-((tert-Boc-amino)methyl)-5-methoxyisonicotinic acid 3-(Boc-aminomethyl), 5-methoxy Not reported Carboxylic acid, Boc-aminomethyl Catalog-listed
N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Quinoline core, hydrazide linker Not reported Hydrazide, piperidinyl Synthesized via condensation
Key Observations:

Substituent Position and Type: The target compound features a piperidin-1-yl group at the 2-position of isonicotinic acid, whereas analogs in and have substitutions at the 3-position (Boc-amino or Boc-aminomethyl) with additional 5-methoxy groups. The quinoline derivative () replaces the pyridine core with a quinoline system, incorporating a hydrazide functional group . The Boc group in the target compound is attached to a piperidine ring, whereas in and , it is directly linked to the pyridine ring or an aminomethyl side chain.

Functional Group Reactivity: The carboxylic acid in the target compound enables salt formation or amide coupling, contrasting with the hydrazide group in ’s compound, which is reactive toward aldehydes and ketones .

In contrast, analogs in and remain available, suggesting broader utility as intermediates .

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid enhances aqueous solubility at neutral-to-basic pH, whereas methoxy-containing analogs () are more lipophilic.
  • Stability : Boc-protected amines generally exhibit stability under basic conditions but are acid-labile, a trait shared across all compared compounds.

Preparation Methods

Formation of the Piperidine Ring

The synthesis begins with the construction of the piperidine ring, a six-membered nitrogen-containing heterocycle. This is typically achieved through cyclization reactions using appropriate amine and carbonyl precursors. The choice of starting materials and cyclization conditions depends on the desired substitution pattern on the piperidine ring.

Introduction of the Boc Protecting Group

Once the piperidine ring is formed, the amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. This protection is generally introduced by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine or diisopropylethylamine under mild conditions. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions later in the synthesis.

Coupling with Isonicotinic Acid

The Boc-protected piperidine intermediate is then coupled with isonicotinic acid to form the amide linkage characteristic of the target molecule. This coupling typically employs carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) along with additives like 1-hydroxybenzotriazole (HOBt) to enhance reaction efficiency and suppress side reactions. The reaction is usually conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base to neutralize the generated acid.

Deprotection and Purification

After coupling, if necessary, the Boc protecting group can be removed using trifluoroacetic acid (TFA) or other acidic conditions to yield the free amine for further functionalization or biological evaluation. The final compound is purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization.

Industrial Scale Considerations

For large-scale or industrial synthesis, the above steps are optimized to improve yield, purity, and cost-effectiveness. Continuous flow reactors may be employed to enhance reaction control and scalability. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are carefully optimized to minimize by-products and maximize throughput.

Summary Table of Preparation Steps and Conditions

Step Reaction Details Reagents and Conditions Yield Range (%) Notes
Piperidine Ring Formation Cyclization of amine and carbonyl precursors Varies; typically involves nucleophilic substitution or reductive amination Variable Choice of precursors affects substitution
Boc Protection Amino group protection tert-Butyl chloroformate, triethylamine, DCM 85–95 Mild conditions, room temperature
Coupling with Isonicotinic Acid Amide bond formation EDCI, HOBt, DIPEA, DMF or DCM 70–90 Carbodiimide coupling enhances efficiency
Boc Deprotection (optional) Removal of Boc group Trifluoroacetic acid (TFA), DCM 80–90 Acidic conditions, typically room temp
Purification Chromatography or recrystallization Silica gel column chromatography - Ensures high purity

Detailed Research Findings and Notes

  • The Boc group serves as a critical protecting group that allows selective functionalization of the piperidine nitrogen without interference during coupling steps. Its introduction and removal are well-established in peptide and heterocyclic chemistry.

  • Coupling reagents such as EDCI and HOBt are preferred due to their ability to activate carboxylic acids under mild conditions, minimizing racemization and side reactions.

  • The choice of solvent and base is crucial to maintain the solubility of reactants and to neutralize acidic by-products, thus driving the coupling reaction to completion.

  • Industrial methods may incorporate continuous flow chemistry to improve reaction kinetics and scalability, although detailed protocols specific to this compound are proprietary.

  • Analytical characterization of intermediates and final products typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic purity assessment.

Q & A

What are the critical safety considerations when handling 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid in laboratory settings?

Answer:
This compound may pose risks such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) based on structurally similar tert-butoxycarbonyl-protected piperidine derivatives . Key safety protocols include:

  • Use of PPE (gloves, goggles, lab coats).
  • Immediate consultation with a physician upon exposure, with provision of the safety data sheet .
  • Work in a fume hood to minimize inhalation risks.

What synthetic methodologies are reported for preparing 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid?

Answer:
Multi-step protocols involving palladium-catalyzed coupling and Boc-deprotection are common. For example:

  • Step 1: Coupling of tert-butoxycarbonyl-protected piperidine intermediates under inert atmosphere using Pd(OAc)₂ and XPhos ligands at 40–100°C .
  • Step 2: Acidic deprotection (e.g., HCl/water at 93–96°C) to yield the final product .
  • Yield optimization requires precise control of stoichiometry and reaction time.

How can researchers resolve contradictions in NMR data for this compound’s structural confirmation?

Answer:
Discrepancies in spectral data (e.g., unexpected peaks) may arise from residual solvents or diastereomeric impurities. Methodological steps include:

  • Cross-validation using NIST Chemistry WebBook reference spectra for related Boc-protected piperidines .
  • Advanced techniques like 2D NMR (COSY, HSQC) to assign stereochemistry .
  • Purification via preparative HPLC with trifluoroacetic acid as a mobile phase additive to remove acidic byproducts .

What strategies improve the reproducibility of synthetic protocols for this compound across laboratories?

Answer:

  • Standardization of reagents: Use high-purity (>97%) tert-butoxycarbonyl precursors to minimize side reactions .
  • Process control: Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates .
  • Documentation: Detailed logs of temperature gradients, stirring rates, and catalyst activation steps .

Which analytical techniques are most effective for characterizing this compound’s purity and stability?

Answer:

TechniqueParametersApplication
HPLC C18 column, 0.1% TFA in H₂O/ACN gradientQuantify impurities (<0.5%)
Mass Spectrometry ESI+ mode, m/z 300–500 rangeConfirm molecular ion ([M+H]⁺ = 366.4)
Thermogravimetric Analysis Heating rate 10°C/min under N₂Assess thermal stability up to 150°C

How can computational modeling aid in understanding this compound’s reactivity?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack sites on the piperidine ring .
  • Molecular dynamics simulations model Boc-group cleavage kinetics under acidic conditions .
  • PubChem data (CID-specific descriptors) validate electronic properties like logP and H-bond donors .

What experimental design principles apply to studying this compound’s biological activity?

Answer:

  • Dose-response assays: Use a logarithmic concentration range (1 nM–100 µM) to identify IC₅₀ values .
  • Control groups: Include Boc-deprotected analogs to isolate the role of the tert-butoxycarbonyl group .
  • Theoretical framing: Link results to existing frameworks (e.g., enzyme inhibition kinetics) to contextualize findings .

How should researchers address low yields in the final deprotection step?

Answer:

  • Reaction optimization: Extend HCl exposure time to 24 hours or increase temperature to 100°C .
  • Byproduct analysis: Use GC-MS to identify volatile side products (e.g., tert-butyl chloride) .
  • Alternative acids: Test TFA or HBr/acetic acid for milder deprotection .

What are the best practices for long-term storage of this compound?

Answer:

  • Store under argon at –20°C in amber vials to prevent photodegradation .
  • Periodic purity checks via TLC (silica gel, ethyl acetate/hexanes) to detect hydrolysis .

How can heterogeneous catalysis improve the sustainability of its synthesis?

Answer:

  • Catalyst screening: Test immobilized Pd nanoparticles on mesoporous silica for recyclability .
  • Solvent substitution: Replace DMF with cyclopentyl methyl ether (CPME) to reduce waste .
  • Life-cycle analysis: Compare E-factors of traditional vs. green protocols to quantify environmental impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid

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